molecular formula C6H19NO3SSi2 B094941 Trimethylsilyl (trimethylsilyl)sulphamate CAS No. 18187-06-9

Trimethylsilyl (trimethylsilyl)sulphamate

Cat. No. B094941
CAS RN: 18187-06-9
M. Wt: 241.46 g/mol
InChI Key: DJDBZHRIKZSDOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trimethylsilyl (trimethylsilyl)sulphamate, also known as TMSN(SO2NH2)2, is a chemical compound that has gained popularity in scientific research due to its unique properties. This compound is a white crystalline powder that is soluble in water and most organic solvents. TMSN(SO2NH2)2 is a versatile reagent that can be used for a variety of purposes, including as a protecting group for amines, a reagent for the preparation of sulfonamides, and as a catalyst for organic reactions. Additionally, we will list future directions for research on this compound.

Mechanism Of Action

The mechanism of action of Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 is not fully understood, but it is believed to act as a Lewis acid catalyst in organic reactions. Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 can also act as a protecting group for amines by forming a stable complex with the amine group, which prevents it from reacting with other reagents.

Biochemical And Physiological Effects

Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 has not been extensively studied for its biochemical and physiological effects, but it is believed to be relatively non-toxic. However, it is important to note that Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 should be handled with care, as it can be irritating to the skin and eyes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 in lab experiments is its versatility. Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 can be used for a variety of purposes, including as a reagent for the preparation of sulfonamides, as a catalyst for organic reactions, and as a protecting group for amines. Additionally, Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 is relatively easy to synthesize and is relatively non-toxic. However, one of the limitations of using Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 in lab experiments is its limited solubility in some organic solvents, which can make it difficult to work with in certain reactions.

Future Directions

There are many future directions for research on Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2, including its use as a reagent for the preparation of new compounds, its use as a catalyst for new organic reactions, and its use as a protecting group for new amine compounds. Additionally, further research is needed to fully understand the mechanism of action of Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 and its potential biochemical and physiological effects.

Synthesis Methods

Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 can be synthesized using a variety of methods, including the reaction of trimethylsilyl chloride with ammonium sulfamate or the reaction of trimethylsilyl isocyanate with sulfamic acid. The most common method for synthesizing Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 is the reaction of trimethylsilyl chloride with sulfamic acid, which yields Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 and hydrochloric acid.

Scientific Research Applications

Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 has been used in a variety of scientific research applications, including as a reagent for the preparation of sulfonamides, as a catalyst for organic reactions, and as a protecting group for amines. Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 has been used in the synthesis of a variety of compounds, including sulfonamides, heterocycles, and amino acids. Additionally, Trimethylsilyl (trimethylsilyl)sulphamate(SO2NH2)2 has been used as a catalyst for the preparation of various organic compounds, including amides, esters, and ketones.

properties

CAS RN

18187-06-9

Product Name

Trimethylsilyl (trimethylsilyl)sulphamate

Molecular Formula

C6H19NO3SSi2

Molecular Weight

241.46 g/mol

IUPAC Name

trimethylsilyl N-trimethylsilylsulfamate

InChI

InChI=1S/C6H19NO3SSi2/c1-12(2,3)7-11(8,9)10-13(4,5)6/h7H,1-6H3

InChI Key

DJDBZHRIKZSDOX-UHFFFAOYSA-N

SMILES

C[Si](C)(C)NS(=O)(=O)O[Si](C)(C)C

Canonical SMILES

C[Si](C)(C)NS(=O)(=O)O[Si](C)(C)C

Other CAS RN

18187-06-9

Origin of Product

United States

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